3-bromo-N-(2,3-dimethyl-4-nitrophenyl)benzamide
Overview
Description
3-bromo-N-(2,3-dimethyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C15H13BrN2O3 It is a derivative of benzamide, featuring a bromine atom, two methyl groups, and a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,3-dimethyl-4-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2,3-dimethylphenylamine, undergoes nitration to introduce the nitro group at the 4-position.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the 3-position.
Amidation: Finally, the brominated nitro compound is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,3-dimethyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major products are carboxylic acids derived from the oxidation of methyl groups.
Scientific Research Applications
3-bromo-N-(2,3-dimethyl-4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,3-dimethyl-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine, nitro, and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N,4-dimethyl-N-(4-nitrophenyl)benzamide
- N-(3,4-dimethylphenyl) 2-bromobenzamide
- 3-bromo-N,N-dimethylbenzamide
Uniqueness
3-bromo-N-(2,3-dimethyl-4-nitrophenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, nitro, and methyl groups provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-N-(2,3-dimethyl-4-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-10(2)14(18(20)21)7-6-13(9)17-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCSTDDEHMDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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